molecular formula C12H17NO4 B5772613 N-ethyl-3,4,5-trimethoxybenzamide

N-ethyl-3,4,5-trimethoxybenzamide

Cat. No. B5772613
M. Wt: 239.27 g/mol
InChI Key: YFIXICUNXHKYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3,4,5-trimethoxybenzamide (ETB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETB belongs to the class of benzamides, which are known for their diverse biological activities. ETB has been found to exhibit several interesting properties, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of N-ethyl-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of several signaling pathways. N-ethyl-3,4,5-trimethoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
N-ethyl-3,4,5-trimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It also decreases the levels of oxidative stress markers, such as MDA and ROS. In addition, N-ethyl-3,4,5-trimethoxybenzamide has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

N-ethyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, which make it a potential candidate for the treatment of various diseases. However, there are also some limitations to using N-ethyl-3,4,5-trimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, its potential toxicity and side effects need to be further studied.

Future Directions

There are several future directions for the study of N-ethyl-3,4,5-trimethoxybenzamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another direction is to study its anti-cancer effects in more detail, with a focus on its mechanism of action. Additionally, the potential use of N-ethyl-3,4,5-trimethoxybenzamide as a treatment for inflammatory diseases, such as rheumatoid arthritis, should be explored. Finally, the toxicity and side effects of N-ethyl-3,4,5-trimethoxybenzamide need to be further studied to determine its safety for use in humans.
Conclusion:
N-ethyl-3,4,5-trimethoxybenzamide is a chemical compound with potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and anti-cancer effects, and has been extensively studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity. N-ethyl-3,4,5-trimethoxybenzamide represents a promising avenue for future scientific research in the field of drug development.

Synthesis Methods

The synthesis of N-ethyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to produce N-ethyl-3,4,5-trimethoxybenzamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-ethyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which make it a potential candidate for the treatment of chronic pain. In addition, N-ethyl-3,4,5-trimethoxybenzamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-ethyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXICUNXHKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.